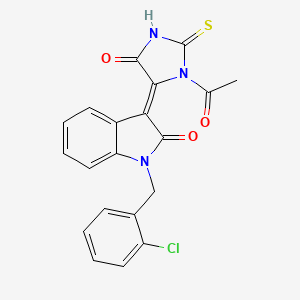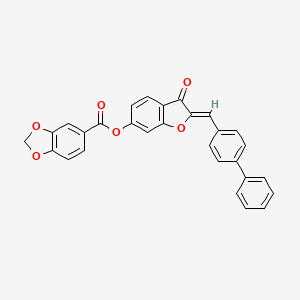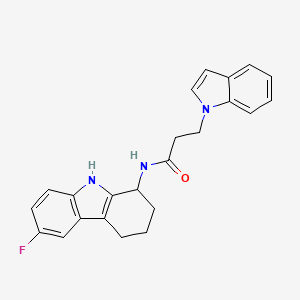
(3Z)-3-(3-acetyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4Z)-3-ACETYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including an indole core, a chlorophenyl moiety, and a sulfanylideneimidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4Z)-3-ACETYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactionsThe final steps involve the formation of the sulfanylideneimidazolidine ring under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure consistent quality and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(4Z)-3-ACETYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-[(4Z)-3-ACETYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(4Z)-3-ACETYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores, such as tryptophan and serotonin.
Chlorophenyl Compounds: Molecules containing chlorophenyl groups, like chlorpromazine.
Sulfanylideneimidazolidine Derivatives: Compounds with similar ring structures, such as thiazolidinediones.
Uniqueness
3-[(4Z)-3-ACETYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H14ClN3O3S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1-[(2-chlorophenyl)methyl]indol-2-one |
InChI |
InChI=1S/C20H14ClN3O3S/c1-11(25)24-17(18(26)22-20(24)28)16-13-7-3-5-9-15(13)23(19(16)27)10-12-6-2-4-8-14(12)21/h2-9H,10H2,1H3,(H,22,26,28)/b17-16- |
InChI Key |
GXVRDVLCJBZKGR-MSUUIHNZSA-N |
Isomeric SMILES |
CC(=O)N1/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/C(=O)NC1=S |
Canonical SMILES |
CC(=O)N1C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B11148967.png)
![1-benzyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148974.png)
![N~1~-(4-methoxyphenethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11148991.png)
![2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11148996.png)
![N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-phenylalanine](/img/structure/B11149009.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11149013.png)
![N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine](/img/structure/B11149017.png)
![3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid](/img/structure/B11149031.png)

![7-[(4-tert-butylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one](/img/structure/B11149062.png)
![(5E)-5-(3,4-dichlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11149070.png)
![2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11149074.png)

![2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11149078.png)
